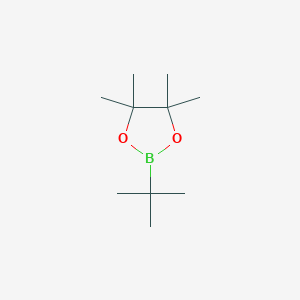

Tert-butylboronic acid pinacol ester

概要

説明

Catalytic Asymmetric Synthesis with Rh-Diene Complexes

The study presented in paper introduces a general route to synthesize enantioenriched tert-butyl 3,3-diarylpropanoates. These compounds are synthesized through an asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters. The process utilizes chiral dienes as ligands and achieves high yields (63-90%) and enantioselectivities (89-94% ee), indicating the efficiency and precision of this synthetic method.

Preparation of tert-Butyl Esters via Pd-Catalyzed Tert-Butoxycarbonylation

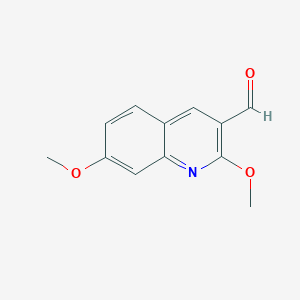

In paper , a novel protocol for synthesizing tert-butyl esters from boronic acids or boronic acid pinacol esters is described. The cross-coupling reactions are facilitated by a palladium acetate and triphenylphosphine catalyst system, with dioxane as the solvent. This method is versatile, accommodating a wide range of substrates, including benzenes, pyridines, and quinolines, and can produce yields up to 94%.

Asymmetric Synthesis of Protected Arylglycines

Paper details a new method for the Rh(I)-catalyzed addition of arylboronic acids to N-tert-butanesulfinyl imino esters. This method is used for the asymmetric synthesis of arylglycine derivatives, yielding high diastereoselectivities (>98:2) and high yields (61-90%). The resulting N-sulfinyl arylglycine ester products are versatile intermediates for further transformations, which can be used in various chemical applications.

Palladium-Catalyzed Cross-Coupling Reaction

The synthesis of 1-alkenylboronic acid pinacol esters is explored in paper through a palladium-catalyzed cross-coupling reaction. This method involves the use of bis(pinacolato)diboron with 1-alkenyl halides or triflates, achieving high yields with complete retention of configuration of the double bonds. The method is also applicable to the one-pot synthesis of unsymmetrical 1,3-dienes, demonstrating its utility in complex organic synthesis.

Synthesis of an Orthogonally Protected Boronic Acid Analog of Aspartic Acid

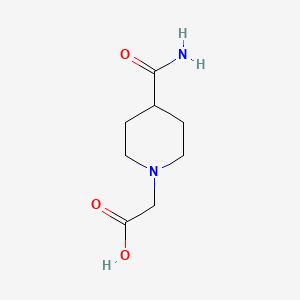

Paper describes the synthesis of an orthogonally protected boronic acid analog of aspartic acid. The key step involves the alkylation of N-(diphenylmethylene)glycine tert-butyl ester with pinacol (chloromethyl)boronate. This compound is then used to couple with L-isoleucinamide, leading to dipeptides with established absolute configurations. This research highlights the potential of boronic acid analogs in peptide synthesis.

Diastereoselective Addition of Zincated Hydrazones

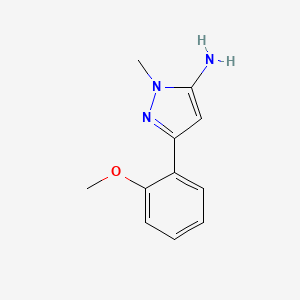

In paper , the addition of zincated hydrazones to alkenylboronic acid pinacol esters is investigated. This reaction produces alpha-alkylated-gamma-boryl-gamma-zinciohydrazone intermediates with high diastereoselectivity. The subsequent trapping of boron/zinc bimetallic intermediates by carbon electrophiles results in gamma-boryl hydrazone with several contiguous stereogenic centers. The study also discusses the theoretical underpinnings of the reaction mechanism, emphasizing the role of the zinc atom and the steric effects of the tert-butyl ligand.

Molecular Structure Analysis

The molecular structure of tert-butylboronic acid pinacol ester is central to the reactions and syntheses described in the papers. The pinacol ester moiety provides stability to the boronic acid, making it a versatile intermediate for various chemical transformations. The steric bulk of the tert-butyl group plays a significant role in the selectivity and outcome of the reactions, as seen in the diastereoselective addition of zincated hydrazones .

Chemical Reactions Analysis

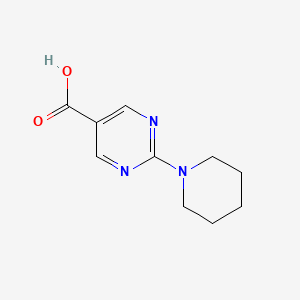

The chemical reactions involving tert-butylboronic acid pinacol ester are characterized by their high selectivity and yields. The use of catalytic systems, such as rhodium and palladium complexes, enables precise control over the reaction outcomes, leading to products with high enantio- and diastereoselectivity. These reactions are crucial for the synthesis of complex organic molecules, including amino acid derivatives and dienes .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butylboronic acid pinacol ester derivatives are influenced by the boronic acid and ester functionalities. These properties are exploited in synthesis reactions to achieve high yields and selectivity. The stability of the pinacol ester allows for its use in various chemical environments, and the tert-butyl group contributes to the steric effects that are essential for the selectivity of the reactions .

科学的研究の応用

Catalyzed Synthesis of Tert-butyl Esters

Tert-butylboronic acid pinacol ester has been utilized in the synthesis of tert-butyl esters through palladium-catalyzed tert-butoxycarbonylation reactions. This method achieves high yields and is applicable to a wide range of substrates, including benzenes, pyridines, and quinolines boronic acids or their pinacol esters, showcasing the reagent's flexibility in organic synthesis (Li et al., 2014).

Activation for Nucleophilic Addition

Tert-butylboronic acid pinacol ester has been activated for nucleophilic addition and electrophilic trapping with carbonyl groups. This activation, through carbolithiation, facilitates the generation of α-phenylboryl carbanions, which react with carbonyl groups, demonstrating the reagent's utility in creating complex organic structures (Fernández & González, 2022).

Phosphorescence Properties

Interestingly, tert-butylboronic acid pinacol ester has shown long-lived room-temperature phosphorescence in solid state, a serendipitous discovery that highlights its potential in materials science. This phosphorescence is noteworthy because it occurs without heavy atoms or carbonyl groups, which are typically necessary for phosphorescence in organic molecules. The phosphorescence might be attributed to specific out-of-plane distortions in the molecule's structure (Shoji et al., 2017).

Decarboxylative Borylation

The decarboxylative borylation of carboxylic acids to form aryl boronate esters using tert-butylboronic acid pinacol ester has been achieved under base-free conditions. This method allows the conversion of a variety of aryl carboxylic acids into aryl boronate esters, including those difficult to decarboxylate under traditional conditions, showcasing the reagent's utility in expanding the toolbox of organic synthesis (Cheng et al., 2017).

Benzylation Reactions

Tert-butylboronic acid pinacol ester has also been activated for benzylation reactions of imines, demonstrating good compatibility with a range of substrates. This process highlights the reagent's applicability in the construction of nitrogen-containing organic compounds, which are of significant interest in pharmaceutical chemistry (Hollerbach et al., 2019).

Safety And Hazards

Tert-butylboronic acid pinacol ester is associated with certain safety hazards. It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray . It is also advised to wash thoroughly after handling and not to eat, drink, or smoke when using this product . Use should be restricted to outdoors or in a well-ventilated area, and protective gloves, clothing, and eye/face protection should be worn .

将来の方向性

Tert-butylboronic acid pinacol ester is a highly valuable building block in organic synthesis . Its increased stability presents new challenges, particularly in the removal of the boron moiety at the end of a sequence if required . Future research may focus on developing more efficient methods for this process .

特性

IUPAC Name |

2-tert-butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21BO2/c1-8(2,3)11-12-9(4,5)10(6,7)13-11/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEPUUOQJIWIFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391230 | |

| Record name | TERT-BUTYLBORONIC ACID PINACOL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butylboronic acid pinacol ester | |

CAS RN |

99810-76-1 | |

| Record name | TERT-BUTYLBORONIC ACID PINACOL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid](/img/structure/B1307295.png)

![1-methyl-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1307302.png)

![1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine](/img/structure/B1307309.png)

![1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine](/img/structure/B1307310.png)

![3-Benzylsulfanyl-4-methyl-5-pyrrolidin-2-yl-4H-[1,2,4]triazole](/img/structure/B1307318.png)

![2-Benzhydryl-2,7-diazaspiro[3.5]nonane](/img/structure/B1307319.png)